5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole
Description
Properties
Molecular Formula |
C26H18N2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,10-diphenylindolo[3,2-b]indole |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)26-25(27)22-16-8-10-18-24(22)28(26)20-13-5-2-6-14-20/h1-18H |
InChI Key |
SMARFFNGOCJJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Process:
Formation of Intermediate (III) :
- Combine 2-iodoaniline derivatives with 2-ethynylaniline derivatives in triethylamine solution.
- Add cuprous iodide and bis(triphenylphosphine)palladium dichloride under nitrogen protection.
- Heat to reflux to generate 2,2'-(acetylene-1,2-diyl)diphenylamine derivative (III).
Conversion to Intermediate (II) :
- React intermediate (III) with pyridine and p-toluenesulfonyl chloride at room temperature.
Advantages:
- Simple operation.
- Easily accessible raw materials.
- Mild reaction conditions.
- Wide substrate applicability.
Data Table: Reaction Conditions and Yields
| Step | Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Intermediate (III) Formation | 2-Iodoaniline + 2-Ethynylaniline | CuI + Pd(PPh₃)₂Cl₂ | Triethylamine | Reflux under N₂ | High |
| Intermediate (II) Formation | Compound (III) | Pyridine + p-Toluenesulfonyl Chloride | Room Temperature | Moderate | |
| Final Cyclization | Compound (II) | Copper Acetate | Dimethylformamide | 120°C | Up to 82% |
Notes on Optimization
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress and ensure completion before purification.
- Purification Techniques : Column chromatography is employed to achieve high-purity products.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and purity post-synthesis.
Chemical Reactions Analysis
Pd-Catalyzed C–C and C–N Coupling
The compound is synthesized via sequential Pd-catalyzed cross-coupling reactions. A two-step strategy involves:
-
Site-selective C–C coupling of N-methyl-2,3-dibromoindole with arylboronic acids .
-
Double C–N cyclization with amines to form the dihydroindoloindole framework .
This method achieves yields of 67–87% for 2,3-disubstituted derivatives .
| Reaction Step | Catalyst System | Yield (%) | Key Product Features |
|---|---|---|---|
| Initial C–C coupling | Pd(PPh), Base | 67–87 | Brominated intermediates |
| Cyclization via C–N coupling | Pd(dba), Xantphos | 73–76 | Fluorescent derivatives |
Suzuki-Miyaura Coupling
Phenyl groups at positions 5 and 10 are introduced via Suzuki-Miyaura cross-coupling, utilizing aryl halides and boronic acids under Pd catalysis.
Halogenation
-
Bromination : Reacts with Br in CHCl to yield 2,7-dibromo derivatives (e.g., 2,7-dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole ).
-
Fluorination : Electrophilic fluorination using Selectfluor® introduces fluorine at electron-rich positions.
| Substitution | Reagent/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | Br, CHCl, 0°C | C2, C7 | 58–75 |
| Fluorination | Selectfluor®, CHCN, rt | C3, C8 | 64–68 |
Oxidative Cyclization
Treatment with FeCl in dichloromethane/nitromethane induces oxidative cyclization, forming extended π-conjugated systems (e.g., benzo[a]indolo[2,3-c]carbazoles) . This reaction is critical for optoelectronic applications due to enhanced fluorescence .
| Oxidant | Solvent System | Product Class | Yield (%) |
|---|---|---|---|
| FeCl | CHCl/NOCH | Benzoindolocarbazoles | 72–85 |
Reductive Alkylation
Lithium aluminium hydride (LiAlH) reduces ester groups to hydroxymethyl derivatives, enhancing solubility for biological studies .
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Methyl ester | LiAlH, THF | Hydroxymethylindoloindole | 89–92 |
Key Comparative Data
| Derivative | Fluorescence λ (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|
| Parent compound | 460 | 0.45 | Organic semiconductors |
| 2,7-Dibromo derivative | 475 | 0.38 | Light-emitting diodes |
| Hydroxymethyl derivative | 445 | 0.52 | Bioimaging probes |
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a fused bicyclic structure with two phenyl groups at the 5 and 10 positions of the indole framework. The dihydro configuration indicates that it has two hydrogen atoms saturating the double bonds typically found in indole derivatives. These structural characteristics influence its reactivity and application potential.
Applications in Organic Electronics
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole exhibits promising characteristics for use in organic electronics due to its unique electronic properties. Potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as a host material or dopant in OLEDs due to its thermal stability and electron-donating character .
- Transistors and Photovoltaic Cells : Its high charge mobility makes it suitable for applications in organic transistors and solar cells .
Photonic Applications
The strong fluorescence exhibited by this compound opens avenues for photonic applications:
- Fluorescent Probes : The compound's fluorescence can be harnessed in biological imaging and sensing applications where detection sensitivity is crucial.
- Photoinitiators : Similar derivatives have been explored as photoinitiators for polymerization processes under visible light conditions .
Biological Interaction Studies
Research into the biological interactions of this compound indicates potential implications in medicinal chemistry:
- Protein Binding Studies : Interaction studies have shown that this compound can form complexes with various biological molecules, which is essential for understanding its biological effects and potential therapeutic applications.
- Antimicrobial Properties : Its derivatives have been investigated for their antimicrobial activity, indicating potential uses in developing new antibacterial agents .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5H-Indolo[3,2-b]indole | Basic indolo structure without phenyl substitutions | Exhibits different photophysical properties |
| 6-Phenyl-6H-indolo[3,2-b]indole | Phenyl substitution at position 6 | Potentially different reactivity due to sterics |
| 5-Methyl-5H-indolo[3,2-b]indole | Methyl group at position 5 | Increased solubility and altered electronic properties |
| Indolo[2,3-a]carbazole | Fused carbazole structure | Known for enhanced stability and electronic properties |
Case Studies
- Synthesis and Characterization : A study demonstrated the efficient synthesis of various derivatives through palladium-catalyzed reactions. The resulting compounds exhibited strong fluorescence suitable for optoelectronic applications .
- Biological Activity Assessment : Research indicated that derivatives of this compound displayed significant antimicrobial activity against several bacterial strains, suggesting their potential use in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indolo[3,2-b]indole Derivatives with Fluorination
Fluorinated analogs, such as 3,8-difluoro-5,10-dihydroindolo[3,2-b]indole, demonstrate enhanced solubility and hole-transport properties in perovskite solar cells. For example, IDIDF (fluorinated with n-hexyl and bithiophene substituents) achieves a power conversion efficiency (PCE) of ~18% in solar cells, outperforming non-fluorinated analogs due to improved crystallinity and charge mobility .
| Compound | Substituents | Application | Key Finding | Reference |
|---|---|---|---|---|
| IDIDF | 3,8-F; 2,7-bithiophene | Perovskite solar cells | PCE ≈18%; superior hole mobility | |
| Non-fluorinated IDID | None | Same | Lower PCE (~15%) |
Indeno[1,2-b]indole Derivatives
Indeno[1,2-b]indoles, such as 5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, exhibit potent kinase (CK2) inhibition. Compound 5a (IC₅₀ = 0.17 µM) surpasses the natural inhibitor emodin (IC₅₀ = 0.58 µM) in activity, with low cytotoxicity in cell lines .
| Compound | Substituents | Target | Activity (IC₅₀) | Cytotoxicity | Reference |
|---|---|---|---|---|---|
| 5a | C5-methoxy | CK2 kinase | 0.17 µM | Low | |
| Emodin | Natural anthraquinone | Same | 0.58 µM | Moderate |
Furo[3,2-b]indole Derivatives
Furo[3,2-b]indoles, such as compound 10a , act as selective 5-HT₁F receptor agonists and anticancer agents. In renal cancer (A498 cells), 10a shows selective cytotoxicity, attributed to its furan-hydroxymethyl substituents enhancing receptor binding .
Dihydroindolo[3,2-b]carbazoles
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole (3a) is synthesized via HBr-catalyzed cyclization. Its extended π-system and phenyl substituents enhance luminescence, making it suitable for OLEDs .
| Compound | Substituents | Application | Key Property | Reference |
|---|---|---|---|---|
| 3a | 6,12-diphenyl | OLEDs | High quantum yield |
Polymeric and Quantum-Chemical Analogs
Polymerized 5,10-dimethylene-5,10-dihydroindolo[6,5-f]indole exhibits intrinsic conductivity (bandgap ~1.2 eV) due to extended conjugation, differing from non-polymeric analogs used in solar cells .
| Compound/Polymer | Structure | Bandgap (eV) | Conductivity | Reference |
|---|---|---|---|---|
| Poly-DM-DHII | Trans-configuration | 1.2 | High |
Key Findings and Trends
- Substituent Effects : Fluorination and alkyl chains improve solubility and optoelectronic performance , while methoxy/hydroxyl groups enhance bioactivity .
- Applications : Solar cells favor planar, fluorinated derivatives , whereas anticancer activity relies on substituent positioning (e.g., tubulin-binding trimethoxyphenyl groups in 6g ) .
- Synthesis : Mo-catalyzed methods achieve high yields (79% for 8a ) , while Suzuki coupling enables precise functionalization .
Biological Activity
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activities, and potential therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features a unique fused bicyclic structure characterized by two phenyl groups at the 5 and 10 positions of the indole framework. The dihydro form indicates saturation of double bonds typically present in indole derivatives. This structural configuration contributes to its electronic properties and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C20H18N2 |
| Molecular Weight | 298.37 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step processes including palladium-catalyzed cross-coupling reactions. The synthesis can be achieved through:
- Palladium-Catalyzed Cross-Coupling : Utilizing N-methyl-2,3-dibromoindole followed by cyclization with amines.
- Oxidative Cyclization : Employing reagents like iron(III) chloride to modify electronic properties.
These methods highlight the versatility of synthetic strategies in constructing complex indolo derivatives .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Emerging studies suggest that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Potential Applications : This activity indicates its potential as a lead compound for developing new antimicrobial agents .
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of this compound against human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Study on Antimicrobial Activity :
- Objective : To determine the effectiveness against various bacterial strains.
- Methodology : Disc diffusion method was employed for testing.
- Results : Zones of inhibition were recorded for both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole with high purity?
- Methodological Answer : Optimize reaction conditions using PEG-400/DMF solvent systems with CuI catalysis, as described in indole synthesis protocols. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR . For reproducibility, prioritize reagents with ≥97% purity (e.g., from suppliers like Hairui Chemical) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities. For example, δ 7.2–7.8 ppm in ¹H NMR corresponds to aromatic protons in indole derivatives. Complement with HRMS (FAB or ESI) for molecular ion validation . X-ray crystallography is recommended for resolving ambiguities in stereochemistry .
Q. What are the critical parameters for ensuring thermal stability during storage?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C for indole derivatives). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor batch consistency via DSC to detect polymorphic transitions .
Advanced Research Questions
Q. How can computational models guide the design of derivatives for antioxidant applications?
- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict redox potentials and radical scavenging activity. Correlate HOMO/LUMO gaps with experimental data from DPPH/ABTS assays. Reference frameworks like tetrafluoroindole studies for mechanistic insights into electron-withdrawing substituent effects .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer : For mismatched NMR signals, employ 2D techniques (COSY, HSQC) to assign overlapping peaks. If computational (e.g., ChemDraw) and experimental ¹³C NMR deviate >2 ppm, verify solvent effects or tautomeric equilibria using variable-temperature NMR . Cross-validate with IR spectroscopy for functional group confirmation .
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link to indole-based medicinal chemistry frameworks, such as kinase inhibition (bisindolylmaleimide analogs) or serotonin receptor modulation. Use molecular docking (AutoDock Vina) to screen against targets like 5-HT₂A, guided by structural analogs in PubChem . Validate hypotheses via in vitro assays (e.g., IC₅₀ determination) .
Q. What advanced separation techniques improve yield in scaled-up synthesis?
- Methodological Answer : Implement membrane separation (e.g., nanofiltration) to isolate intermediates with MW <500 Da. For enantiomeric resolution, use chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients. Reference CRDC classification RDF2050104 for membrane technology guidelines .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in catalytic reactions?
- Methodological Answer : Perform Design of Experiments (DoE) to optimize CuI loading (typically 5–10 mol%) and reaction time (8–24 hrs). Use ANOVA to identify significant factors (e.g., solvent polarity, temperature). Document deviations in COA reports from suppliers .
Q. What statistical methods validate biological activity in indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
